A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(Dimethylamino)methyl]benzoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(Dimethylamino)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 2-[(dimethylamino)methyl]benzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document collates available computed data, information on structurally similar compounds, and outlines robust experimental protocols for the empirical determination of its properties. The guide is structured to provide not only raw data but also the scientific rationale behind the analytical methodologies, ensuring both technical accuracy and practical applicability for researchers in the field.
Introduction and Molecular Structure
2-[(Dimethylamino)methyl]benzoic acid is an aromatic carboxylic acid derivative featuring a dimethylaminomethyl substituent at the ortho-position of the benzene ring. This unique structural arrangement, possessing both an acidic carboxylic acid group and a basic tertiary amine, suggests a zwitterionic character and complex solution behavior. Its potential as a versatile building block in the synthesis of pharmaceuticals and other functional materials necessitates a comprehensive understanding of its physicochemical profile.[1] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (amine and carboxyl oxygen) within the same molecule suggests the potential for interesting intermolecular interactions that can influence its solid-state properties and solubility.
Below is the two-dimensional structure of 2-[(dimethylamino)methyl]benzoic acid.
Caption: 2D structure of 2-[(Dimethylamino)methyl]benzoic Acid.
Physicochemical Properties
Due to the limited availability of experimental data for 2-[(dimethylamino)methyl]benzoic acid, this section presents a combination of computed properties and experimental data for structurally related isomers. It is crucial to note that these values for isomers serve as estimations and should be empirically verified for the target compound.
| Property | Value (Computed for 2-[(Methylamino)methyl]benzoic acid) | Experimental Data for Isomers/Analogs | Source |
| Molecular Formula | C10H13NO2 | C9H11NO2 (2-(Dimethylamino)benzoic acid) | [2][3] |
| Molecular Weight | 179.22 g/mol | 165.19 g/mol (2-(Dimethylamino)benzoic acid) | [2][3] |
| Melting Point | Not available | 68-70 °C (2-(Dimethylamino)benzoic acid) | [3] |
| Boiling Point | Not available | Not available | |
| pKa | Not available (Predicted to have two pKa values) | pKa1 ~2-4 (carboxylic acid), pKa2 ~8-10 (tertiary amine) | [4] |
| LogP (Octanol-Water Partition Coefficient) | -0.6 (Computed for 4-[(dimethylamino)methyl]benzoic acid) | Not available | [2] |
| Water Solubility | Not available | Slightly soluble (4-Aminobenzoic acid) | [5][6] |
Note: The computed values for the molecular formula and weight are for the dimethylated form, while the PubChem entry for a close analog is for the monomethylated version.[7]
Spectroscopic Profile
3.1. 1H NMR Spectroscopy (Predicted)
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Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm. The proximity of the substituents will lead to complex splitting patterns.
-
Methylene Protons (-CH2-): A singlet around 3.5-4.5 ppm, connecting the aromatic ring to the dimethylamino group.
-
Methyl Protons (-N(CH3)2): A singlet around 2.2-2.8 ppm, integrating to six protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >10 ppm, which may be exchangeable with D2O.
3.2. 13C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals between 120-140 ppm. The carbon attached to the carboxyl group and the carbon attached to the aminomethyl group will have distinct chemical shifts.
-
Methylene Carbon (-CH2-): A signal around 50-60 ppm.
-
Methyl Carbons (-N(CH3)2): A signal around 40-50 ppm.
3.3. Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm-1.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm-1.
-
C-N Stretch: A medium intensity peak in the 1000-1250 cm-1 region.
-
Aromatic C-H Bending: Peaks in the 690-900 cm-1 region, indicative of the substitution pattern.
3.4. Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M+): Expected at m/z = 179.
-
Fragmentation: Expect to see a significant fragment corresponding to the loss of the carboxylic acid group (M-45) and fragments related to the dimethylaminomethyl side chain.
Experimental Protocols for Physicochemical Characterization
The following protocols are generalized methods that can be adapted for the accurate determination of the physicochemical properties of 2-[(dimethylamino)methyl]benzoic acid.
4.1. Determination of Melting Point
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Principle: The melting point is a fundamental physical property indicative of purity.
-
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
Caption: Workflow for Melting Point Determination.
4.2. Determination of Aqueous Solubility
-
Principle: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The equilibrium solubility is determined by allowing the compound to saturate the solvent.
-
Methodology:
-
An excess amount of 2-[(dimethylamino)methyl]benzoic acid is added to a known volume of purified water in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solution is filtered through a 0.22 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
4.3. Determination of pKa
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Principle: The pKa values correspond to the pH at which the acidic and basic functional groups are 50% ionized. Potentiometric titration is a reliable method for its determination.
-
Methodology:
-
A known concentration of 2-[(dimethylamino)methyl]benzoic acid is dissolved in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the titrant volume.
-
The pKa values are determined from the half-equivalence points on the titration curve.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Applications in Drug Development and Medicinal Chemistry
While specific applications of 2-[(dimethylamino)methyl]benzoic acid are not extensively documented, its structural motifs are present in a number of pharmacologically active compounds. The dimethylamine pharmacophore is a common feature in many FDA-approved drugs.[1] The aminomethylbenzoic acid scaffold is also of interest in the development of various therapeutic agents.[11]
-
Potential as a Pharmaceutical Intermediate: The bifunctional nature of this molecule makes it a valuable starting material for the synthesis of more complex drug candidates. The carboxylic acid can be converted to esters or amides, while the tertiary amine can be quaternized or used as a basic center.
-
Modulation of Physicochemical Properties: The presence of the ionizable groups can be exploited to improve the solubility and absorption of drug molecules.
-
Analgesic Research: Related compounds, such as tramadol, which contains a 2-((dimethylamino)methyl) group on a cyclohexanol ring, are known analgesics.[12][13] This suggests that the 2-[(dimethylamino)methyl]phenyl moiety could be explored in the design of new pain management therapies.
Conclusion
2-[(Dimethylamino)methyl]benzoic acid is a compound with significant potential in various scientific domains, particularly in pharmaceutical sciences. This guide has provided a comprehensive overview of its physicochemical properties, drawing from computed data and information on analogous structures due to the current scarcity of direct experimental results. The outlined experimental protocols offer a robust framework for researchers to empirically determine these properties, thereby facilitating further research and development. A deeper understanding of its fundamental characteristics will undoubtedly pave the way for its novel applications.
References
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ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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